molecular formula C16H10BrNO3S B2640585 N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide CAS No. 478048-98-5

N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide

Cat. No.: B2640585
CAS No.: 478048-98-5
M. Wt: 376.22
InChI Key: OQEKOWSRJZZBAF-UHFFFAOYSA-N
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Description

N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a complex organic compound that features a pyran ring fused with a thiophene ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using a suitable catalyst to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is unique due to its specific combination of a pyran ring with a thiophene carboxamide group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

IUPAC Name

N-[6-(4-bromophenyl)-2-oxopyran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3S/c17-11-5-3-10(4-6-11)13-8-7-12(16(20)21-13)18-15(19)14-2-1-9-22-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKOWSRJZZBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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